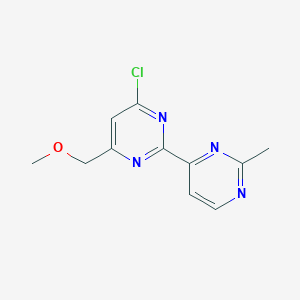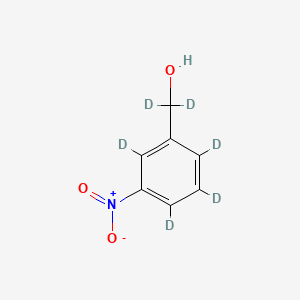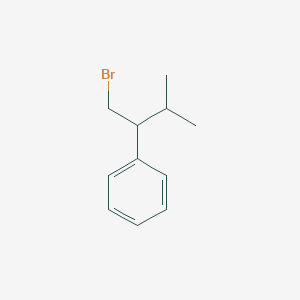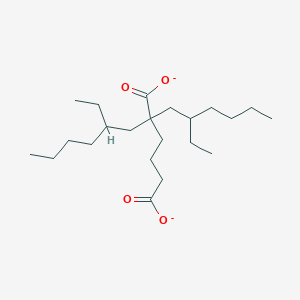
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves the esterification of decanoic acid with carnitine. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and large-scale reactors to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various acylcarnitines and their corresponding oxidized or reduced forms. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
科学研究应用
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride has several scientific research applications:
作用机制
The primary mechanism of action of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves its role in the transport of fatty acids into the mitochondrial matrix. This process is facilitated by the enzyme carnitine octanoyltransferase, which catalyzes the transfer of the decanoyl group to carnitine. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy.
相似化合物的比较
Similar Compounds
O-decanoyl-L-carnitine: Similar in structure and function, but with slight variations in the acyl group.
Acetylcarnitine: Another acylcarnitine with an acetyl group instead of a decanoyl group.
Propionylcarnitine: Contains a propionyl group and is involved in different metabolic pathways.
Uniqueness
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride is unique due to its specific role in transporting medium-chain fatty acids into the mitochondria. This specificity makes it particularly useful in studying and treating metabolic disorders related to fatty acid oxidation.
属性
分子式 |
C17H34ClNO4 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
InChI 键 |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)

![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)




![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)


